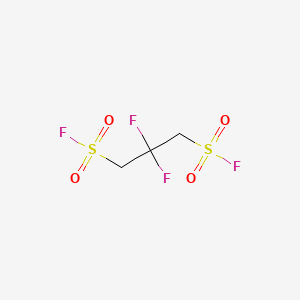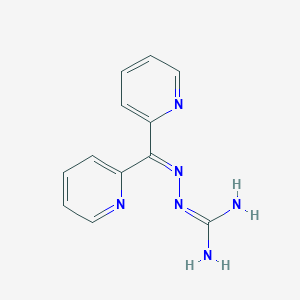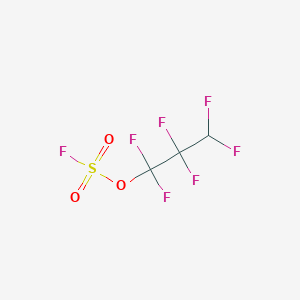
2-(1-Methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate is a coordination compound that combines the organic ligand 2-(1-methylimidazol-2-yl)pyridine with a nickel(2+) ion and diperchlorate anions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylimidazol-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 1-methylimidazole under basic conditions. The resulting product is then purified through recrystallization or chromatography . The coordination with nickel(2+) ions can be achieved by mixing the ligand with a nickel(2+) salt, such as nickel(II) chloride, in an appropriate solvent like ethanol or acetonitrile. The diperchlorate anions are introduced by adding perchloric acid to the reaction mixture .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate can undergo various chemical reactions, including:
Oxidation: The nickel(2+) center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced back to nickel(0) or nickel(I) states.
Substitution: Ligand exchange reactions can occur, where the 2-(1-methylimidazol-2-yl)pyridine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions often require the presence of competing ligands and may be facilitated by heating or the use of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction could produce nickel(0) or nickel(I) species .
Applications De Recherche Scientifique
2-(1-Methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: The compound’s coordination properties make it useful in studying metalloproteins and enzyme mimics.
Industry: Used in the development of advanced materials, such as conductive polymers and coordination polymers.
Mécanisme D'action
The mechanism of action of 2-(1-methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate involves the coordination of the nickel(2+) ion with the 2-(1-methylimidazol-2-yl)pyridine ligand. This coordination alters the electronic properties of the nickel ion, enabling it to participate in various catalytic and redox reactions. The diperchlorate anions help stabilize the complex and can also participate in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Similar ligand structure but without the methyl group on the imidazole ring.
2-(2-Pyridyl)imidazole: Another related ligand with a different substitution pattern.
Nickel(II) chloride: A simpler nickel(2+) complex without the organic ligand.
Uniqueness
2-(1-Methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and allows for specific interactions with biological molecules .
Propriétés
| 109850-32-0 | |
Formule moléculaire |
C27H27Cl2N9NiO8 |
Poids moléculaire |
735.2 g/mol |
Nom IUPAC |
2-(1-methylimidazol-2-yl)pyridine;nickel(2+);diperchlorate |
InChI |
InChI=1S/3C9H9N3.2ClHO4.Ni/c3*1-12-7-6-11-9(12)8-4-2-3-5-10-8;2*2-1(3,4)5;/h3*2-7H,1H3;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
Clé InChI |
DIQYQOYFLZAUOD-UHFFFAOYSA-L |
SMILES canonique |
CN1C=CN=C1C2=CC=CC=N2.CN1C=CN=C1C2=CC=CC=N2.CN1C=CN=C1C2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)

